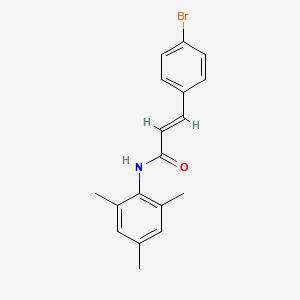
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as CEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CEPC is a pyrazole derivative that has been synthesized using various methods.
Mechanism of Action
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and the production of prostaglandins. It also inhibits the activity of protein kinase C (PKC) and the expression of vascular endothelial growth factor (VEGF). N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of tumors and reduce angiogenesis in animal models of cancer. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of endothelial cells. It has been found to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a low toxicity profile. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been found to be stable in various solvents and has a long shelf life. However, N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has low water solubility and requires the use of organic solvents for administration. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide also has low bioavailability and requires high doses for therapeutic efficacy.
Future Directions
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several potential future directions for scientific research. It can be further studied for its anti-inflammatory and anti-tumor properties. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can be used in combination with other drugs to enhance its therapeutic efficacy. The mechanism of action of N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can be further elucidated to understand its pharmacological effects. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can also be studied for its potential use in other disease models, such as cardiovascular disease and neurodegenerative diseases.
Conclusion
In conclusion, N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has gained significant attention in the field of scientific research due to its unique properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including easy synthesis and low toxicity. However, it also has some limitations, such as low water solubility and low bioavailability. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has several potential future directions for scientific research, including further study of its mechanism of action and potential use in other disease models.
Synthesis Methods
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of ethyl 3-oxobutanoate with cyclohexyl hydrazine in the presence of a catalyst. Another method involves the reaction of cyclohexyl hydrazine with ethyl acetoacetate in the presence of a base. The yield of N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide synthesized using these methods is around 50-70%.
Scientific Research Applications
N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to inhibit the proliferation of endothelial cells and reduce angiogenesis.
properties
IUPAC Name |
N-cyclohexyl-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15-9-8-11(14-15)12(16)13-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHCUCGPIJMPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-Cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)

![N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5710765.png)

![2-{[5-(4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710782.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![1-[(4-fluorophenoxy)acetyl]indoline](/img/structure/B5710793.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)

![N-[2,3-dihydro-1-benzofuran-5-yl(3-hydroxycyclobutyl)methyl]-1-(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5710809.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methoxybenzoic acid](/img/structure/B5710832.png)